

Indoprofen phenylpropanoic acid classification

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Compound Focus: Indoprofen

CAS No.: 31842-01-0

Cat. No.: S530642

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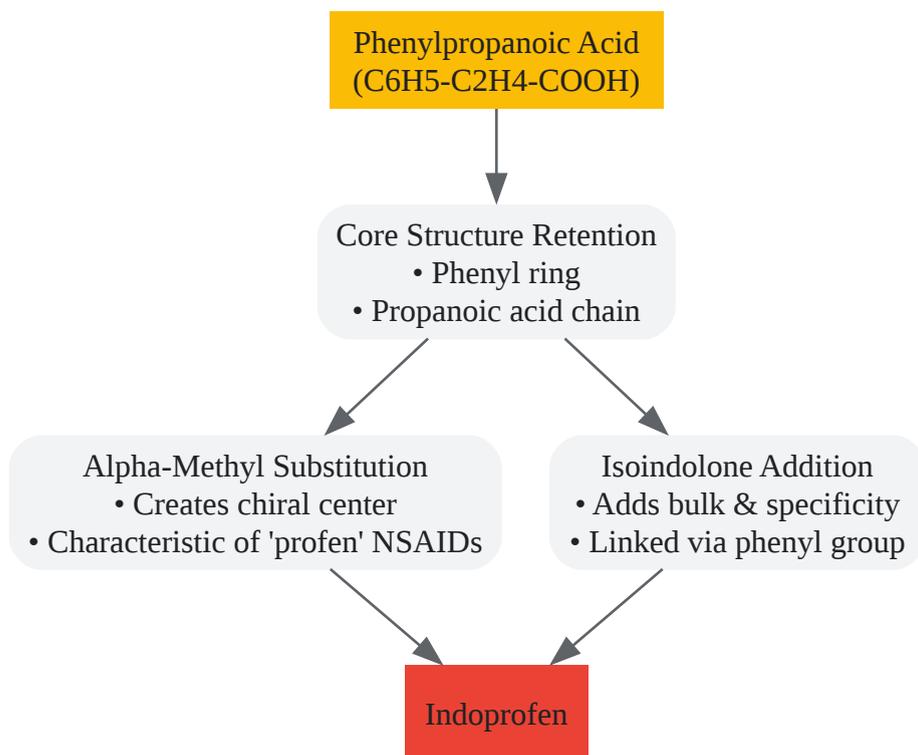
Chemical Classification and Profile

Indoprofen belongs to the class of organic compounds known as **phenylpropanoic acids** [1] [2]. It is specifically categorized as a **propionic acid derivative** non-steroidal anti-inflammatory drug (NSAID) [3] [2]. The table below summarizes its core chemical and pharmacological characteristics:

Property	Description
IUPAC Name	2-[4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]propanoic acid [3] [1]
Molecular Formula	C ₁₇ H ₁₅ NO ₃ [3] [1] [2]
Molecular Weight	281.31 g/mol [3] [1]
Chemical Class	Phenylpropanoic Acid; Propionic Acid Derivative NSAID [1] [2]
Mechanism of Action	Inhibits Prostaglandin G/H Synthase 1 & 2 (COX-1 & COX-2) [1]
Status	Withdrawn (due to severe gastrointestinal bleeding and carcinogenicity reports in animal studies) [3] [1]

Structure and Relationship to Phenylpropanoic Acid

The following diagram illustrates the core phenylpropanoic acid structure and how **Indoprofen** is derived from it through specific chemical modifications.



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Indoprofen's structure consists of:

- A **phenylpropanoic acid backbone**, where the propanoic acid chain is substituted at the alpha carbon with a methyl group (making it a 2-arylpropanoic acid, common to "profen" drugs) and a *p*-substituted phenyl ring [3] [4].
- An **N-substituted isoindolone ring** attached to the phenyl ring, which forms the bulky, specific pharmacophore of the drug [3].

Experimental Research and Protocols

Although **Indoprofen** is no longer clinically used, it remains a compound of research interest. The table below summarizes key experimental findings and associated protocols from recent studies.

Study Focus	Reported Findings	Experimental Model & Protocol Summary
Anti-inflammatory & Immunomodulation	Activates AKT-AMPK pathway; inhibits NF- κ B/MAPK pathway [5].	In vitro (THP-1 human monocytes): Cells pre-treated with Indoprofen (7.5-20 μ M) for 1h, then stimulated with pro-inflammatory protein rhHMGB1 for 12-24h. Inflammation measured via qPCR (cytokine mRNA) and surface receptor expression [5].
Spinal Muscular Atrophy (SMA)	Increases survival of motor neuron (SMN) protein production via cyclooxygenase-independent mechanism [3].	High-Throughput Screening: A cell-based screening assay identified Indoprofen from a compound library as capable of upregulating SMN protein levels [3].

| **Muscle Atrophy & Sepsis** | Improves muscle mass/function in aged mice; protects against disuse atrophy; improves survival in septic mice [5]. | **In vivo (Mouse Models):** Administered orally (2 mg/kg, daily for 2-12 weeks) for muscle studies or intraperitoneally (20-40 mg/kg, single dose) for sepsis model. Outcomes assessed via grip strength, force measurement, and histology [5]. **In vitro (C2C12 myotubes):** Treated with 1-200 μ M **Indoprofen** for 48h. Myotube thickness and expression of atrophy-related proteins (e.g., Myh) were analyzed via Western Blot and immunofluorescence [5]. |

Research Implications

The withdrawn status of **Indoprofen** means it is not a candidate for drug development. However, it remains a valuable **tool compound** in basic scientific research. Its diverse biological activities, particularly the cyclooxygenase-independent mechanism for increasing SMN protein, make it a useful probe for studying disease pathways like spinal muscular atrophy [3]. Furthermore, research into its immunomodulatory and potential muscle-building effects helps expand understanding of the underlying cellular pathways [5].

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